Regioisomeric Scaffold Identity vs. 2-Ethyl-1-Methyl Analogs
The target compound is structurally defined as the 1-ethyl-2-methyl regioisomer (CAS 917890-61-0), whereas the more extensively profiled clinical candidate LGD-3303 (CAS 917891-35-1) is the 2-ethyl-1-methyl regioisomer bearing an additional N-3 trifluoroethyl substituent. In the patent family covering this series, the 1-ethyl-2-methyl substitution pattern constitutes a distinct Markush sub-genus, explicitly separated from the 2-ethyl-1-methyl orientation [1]. This regioisomeric distinction is a primary determinant of receptor binding orientation as demonstrated across the broader pyrroloquinolinone SAR landscape.
| Evidence Dimension | Pyrrole ring substitution position (regioisomeric identity) |
|---|---|
| Target Compound Data | 1-ethyl, 2-methyl substitution (9-chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one) |
| Comparator Or Baseline | 2-ethyl, 1-methyl substitution (as found in LGD-3303, CAS 917891-35-1; also 9-chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one, CAS 917890-58-5) |
| Quantified Difference | Regioisomeric positional exchange of methyl and ethyl groups on the pyrrole ring |
| Conditions | Structural identity confirmed via IUPAC nomenclature and patent Markush claims |
Why This Matters
Regioisomeric identity governs AR ligand binding domain interactions and determines whether the compound acts as a full agonist or a tissue-selective modulator, directly impacting procurement decisions for SAR program building blocks.
- [1] Pedram, B., Van Oeveren, C.A., Zhi, L., Zhao, S., & Shen, Y. (Ligand Pharmaceuticals Inc.). Androgen Receptor Modulator Compounds and Methods. U.S. Patent No. 8,580,811 B2. Filed March 6, 2012, and issued November 12, 2013. View Source
